
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C6H8ClNO2S2 and its molecular weight is 225.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes research findings on its biological activity, including antiproliferative effects against various cancer cell lines and potential mechanisms of action.
Chemical Structure and Properties
Thiazoles are heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms in their ring structure. The specific compound under investigation, this compound, features a chloromethyl group and a methanesulfonylmethyl group, which may influence its biological activity.
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. For instance, a derivative of this compound demonstrated an IC50 value of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells, indicating potent activity compared to standard treatments such as staurosporine (IC50 values of 6.77 µM and 7.03 µM, respectively) .
The antiproliferative activity is partially attributed to the compound's inhibitory effects on the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. The IC50 for VEGFR-2 inhibition was found to be 0.093 µM, showcasing its potential as an anti-cancer agent .
Table: Antiproliferative Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
4 | MCF-7 | 5.73 | |
4 | MDA-MB-231 | 12.15 | |
Staurosporine | MCF-7 | 6.77 | |
Staurosporine | MDA-MB-231 | 7.03 |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Research indicates that modifications in the thiazole structure can enhance effectiveness against various pathogens. For instance, structural modifications have led to improved potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values ranging from 10.03 to 54.58 µg/mL .
Case Studies
- Breast Cancer Treatment : A study evaluated the effects of thiazole derivatives on breast cancer cell lines, revealing that specific substitutions on the thiazole ring significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives against Candida species, demonstrating effective inhibition at low concentrations, thus supporting their potential as therapeutic agents in treating fungal infections .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole. Research indicates that compounds with thiazole moieties exhibit significant anticonvulsant effects in various animal models. For instance, thiazole-linked analogues have demonstrated protection against seizures induced by picrotoxin and electroshock methods. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole structure can enhance anticonvulsant efficacy, with certain substitutions yielding higher protective indices against seizures .
Anticancer Applications
Thiazole derivatives, including this compound, have shown promising anticancer activity. A variety of synthesized thiazole compounds have been evaluated for their cytotoxic effects against different cancer cell lines. For example, compounds derived from thiazoles have exhibited significant antiproliferative activity against melanoma and prostate cancer cells. The mechanism of action often involves inhibition of tubulin polymerization, which is critical for cancer cell division .
Case Study: Anticancer Efficacy
- Compound Tested : this compound analogues.
- Cell Lines : Melanoma and prostate cancer.
- Findings : Enhanced activity in the low nanomolar range compared to earlier compounds.
Antimicrobial Properties
The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against various bacterial strains and fungi. The presence of electron-withdrawing groups in the thiazole structure has been correlated with increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 μg/mL |
Compound B | Escherichia coli | 64 μg/mL |
Compound C | Candida albicans | 16 μg/mL |
Antitubercular Activity
Thiazole derivatives have also been explored for their antitubercular properties. Research indicates that specific modifications in the thiazole structure can lead to enhanced activity against Mycobacterium tuberculosis. For instance, certain thiazoles have shown promising results with minimal inhibitory concentrations (MIC) as low as 0.09 µg/mL against tuberculosis strains .
Case Study: Antitubercular Efficacy
- Compound Tested : Thiazole derivatives.
- Target : Mycobacterium tuberculosis H37Rv strain.
- Results : Significant reduction in bacterial viability at low concentrations.
Q & A
Q. Basic: How can researchers optimize the synthesis of 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate solvents, reaction times, and purification techniques. For example:
- Solvent Choice: Use polar aprotic solvents like DMSO for reflux reactions, as they enhance reaction efficiency (e.g., 65% yield achieved via 18-hour reflux in DMSO) .
- Purification: Crystallization with water-ethanol mixtures improves purity by removing unreacted intermediates .
- Catalysts: Heterogeneous catalysts (e.g., Bleaching Earth Clay in PEG-400) under controlled temperatures (70–80°C) can accelerate reactions while minimizing side products .
- Monitoring: Thin-layer chromatography (TLC) ensures reaction completion before purification .
Q. Basic: What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR (e.g., 400 MHz Bruker spectrometer) to verify substituent positions on the thiazole ring. For example, chloromethyl (-CH₂Cl) groups show distinct δ 4.5–5.0 ppm shifts in ¹H NMR .
- IR Spectroscopy: Identify functional groups like sulfonyl (-SO₂-) stretching bands near 1300–1150 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ .
- Melting Point Analysis: Compare experimental values (e.g., 128–129°C) with literature to confirm purity .
- Elemental Analysis: Validate empirical formulas by comparing calculated vs. experimental C, H, N, S, and Cl percentages .
Q. Basic: What in vitro assays are suitable for assessing the antimicrobial and antioxidant potential of this thiazole derivative?
Methodological Answer:
- Antimicrobial Activity:
- Antioxidant Activity:
Q. Advanced: How does X-ray crystallography contribute to understanding the molecular conformation and stability of this compound?
Methodological Answer:
X-ray crystallography reveals:
- Dihedral Angles: Planarity between thiazole and aromatic rings (e.g., 0.5–7.4° dihedral angles) influences π-π stacking and intermolecular interactions .
- Hydrogen Bonding: Identify stabilizing interactions like C-H⋯Cl and C-H⋯O bonds, critical for crystal packing and thermodynamic stability .
- Torsional Strain: Analyze C-N bond lengths (e.g., 1.32–1.38 Å) to assess electronic delocalization within the thiazole ring .
- Experimental Setup: Use Bruker SMART CCD diffractometers with SADABS absorption correction for high-resolution data .
Q. Advanced: How should researchers address discrepancies in biological activity data across studies involving similar thiazole derivatives?
Methodological Answer:
- Control Standardization: Ensure consistent assay conditions (e.g., bacterial strain, DPPH concentration) to reduce variability .
- Structural Comparisons: Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., electron-withdrawing -Cl vs. -SO₂CH₃) with activity trends .
- Meta-Analysis: Statistically evaluate data from multiple studies (e.g., ANOVA) to identify outliers or confounding factors like solvent polarity .
- Reproducibility Tests: Replicate experiments under identical conditions to confirm activity .
Q. Advanced: What computational approaches are effective in studying the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., bacterial dihydrofolate reductase). Key parameters:
- MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability (e.g., RMSD ≤ 2 Å indicates stable binding) .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial IC₅₀ data to design analogs .
Q. Advanced: How can researchers resolve conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation: Cross-reference NMR, IR, and mass spectrometry data. For example, ambiguous ¹H NMR peaks can be clarified via 2D-COSY or HSQC .
- Crystallographic Confirmation: Resolve tautomeric ambiguities (e.g., thione vs. thiol forms) using X-ray-derived bond lengths .
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .
- DFT Calculations: Predict NMR/IR spectra with Gaussian 16 and compare with experimental data .
Q. Advanced: What strategies enhance the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Control: Maintain solutions at pH 6–8 to prevent hydrolysis of chloromethyl groups .
- Inert Atmospheres: Use nitrogen or argon to minimize oxidative degradation during storage .
- Lyophilization: Freeze-dry the compound to avoid thermal decomposition during solvent removal .
- Stabilizing Additives: Include antioxidants (e.g., BHT) or cyclodextrins to encapsulate reactive moieties .
Properties
IUPAC Name |
4-(chloromethyl)-2-(methylsulfonylmethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S2/c1-12(9,10)4-6-8-5(2-7)3-11-6/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPPCSCZLURCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CS1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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